7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID
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Overview
Description
7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms.
Preparation Methods
The synthesis of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions, which provide high yields and are more eco-friendly .
Chemical Reactions Analysis
7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted naphthyridines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, which is essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, resulting in antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various molecular pathways .
Comparison with Similar Compounds
7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID can be compared with other naphthyridine derivatives such as:
Oxolinic acid: Known for its antibacterial properties.
Nalidixic acid: Used as an antibacterial agent targeting DNA gyrase.
Gemifloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.
Properties
IUPAC Name |
7-oxo-6,8-dihydro-5H-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4H,1-2H2,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFMXRRFOMGJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2294972-81-7 |
Source
|
Record name | 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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